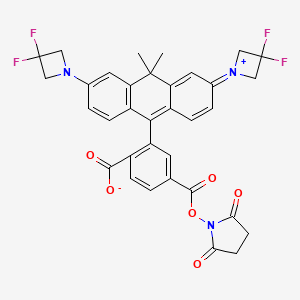
Janelia Fluor 585, SE
説明
Janelia Fluor 585, SE (also known as JF 585, NHS) is an orange fluorogenic fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . It is suitable for live cell imaging and can be used in various applications such as confocal microscopy, super-resolution microscopy, and two-photon excitation fluorescence microscopy .
Synthesis Analysis
The synthesis of this compound involves the replacement of an N, N-dimethylamino group on a fluorophore with an azetidine . This modification constitutes a net addition of just a single carbon atom but greatly improves quantum yield and photostability . This modification is stable and compatible with downstream synthetic steps, such as the addition of specific attachment chemistries .Molecular Structure Analysis
The chemical name of this compound is 1-[10-[2-Carboxy-5-[[2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoroazetidinium, inner salt . Its molecular weight is 649.6 g/mol .Chemical Reactions Analysis
The NHS ester group in this compound can be converted to relevant substrate for use in self-labeling tag systems, such as HaloTag and SNAP-tag . This allows the dye to be used for labeling primary amines .Physical And Chemical Properties Analysis
This compound has excitation and emission maxima (λ) of 585 nm and 609 nm, respectively . Its quantum yield is 0.78, and it has an extinction coefficient of 156,000 M^-1 cm^-1 (measured in Ethanol or TFE plus 0.1% TFA) . The dye exhibits low non-specific background staining .科学的研究の応用
Fluorescent Dye Optimization for Biological Imaging
Janelia Fluor 585, SE is part of the red-shifted 'Janelia Fluor' (JF) dyes, which are vital for expanding the palette of fluorescent dyes, especially in biological imaging. These dyes are designed to provide bright, versatile, and bioavailable options for imaging experiments in cells and in vivo. A framework has been developed to rationalize rhodamine behavior (a category to which Janelia Fluor dyes belong) in biological environments and a chemical modification strategy is introduced to optimize the long-wavelength variants of rhodamines. This optimization enables facile functionalization with different chemical groups, making Janelia Fluor dyes like JF585 practical for use in advanced biological imaging applications (Grimm et al., 2020).
High-Yielding Synthesis Pathways
The synthesis of rhodamines and rosamines, including Janelia Fluor dyes, is achieved through a high-yielding route using a common intermediate, 3,6-difluoroxanthone. This process allows the production of a variety of rhodamines and rosamines, such as Janelia Fluor 549 (closely related to JF585), from a single xanthone intermediate. Spectroscopic studies of these compounds provide insights into fluorophore efficiency based on substitution patterns, aiding in future dye designs (Arámbula et al., 2021).
Optimization of Fluorogenic and Blinking Labels for Super-Resolution Imaging
The development of new fluorogenic dyes and spontaneously blinking labels for super-resolution imaging is another application of Janelia Fluor dyes. The quantitative framework established for the development of these dyes has led to the creation of novel fluorescent and fluorogenic labels, improving performance in cellular imaging experiments. Janelia Fluor 526 (JF526), with properties akin to Si-rhodamine but with shorter fluorescence excitation and emission wavelengths, exemplifies the innovation in this area. It's versatile for creating fluorogenic probes, including ligands for self-labeling tags and stains for endogenous structures (Zheng et al., 2019).
Cytometry-Based Assays for Optimal Dye Labelling
A cytometry-based assay has been developed to determine the optimal conditions for labeling proteins with Janelia Fluor dyes in combination with self-labeling protein tags like Halo, SNAP, and CLIP. This approach allows for the simultaneous visualization of proteins across a wide fluorescence spectrum and addresses variables like cell type, ligand binding, and fluorescent dye chemistry to achieve orthogonal labeling (Schaefer et al., 2020).
Tracking Protein Turnover in Mice
Protocols for brain-wide delivery of Janelia Fluor HaloTag ligand dyes have been developed to track protein turnover in mice. This application demonstrates the potential of Janelia Fluor dyes in in vivo experiments, contributing to a deeper understanding of protein dynamics and turnover in live animals (Mohar & Svoboda, 2020).
作用機序
Target of Action
Janelia Fluor® 585, SE is a fluorogenic fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . This makes it suitable for live cell imaging .
Mode of Action
The dye interacts with its targets (primary amines) through the NHS ester reactive group . This interaction allows the dye to bind to the target, enabling the visualization of the target under a microscope .
Biochemical Pathways
Janelia Fluor® 585, SE does not directly affect any biochemical pathways. Instead, it is used as a tool to visualize and study various biochemical pathways. By labeling primary amines, it can be used to track the movement and interactions of these molecules within a cell .
Pharmacokinetics
It is known to be cell permeable , which allows it to enter cells and interact with its targets.
Result of Action
The primary result of Janelia Fluor® 585, SE’s action is the visualization of primary amines in live cell imaging . This allows researchers to track these molecules and study their roles in various cellular processes .
Action Environment
The action of Janelia Fluor® 585, SE can be influenced by various environmental factors. For instance, the fluorescence of the dye can be affected by the pH and temperature of the environment . Additionally, the presence of other fluorescent molecules can also influence the effectiveness of the dye .
将来の方向性
Janelia Fluor 585, SE shows excellent cell permeability and compatibility with various labeling strategies . This enables sophisticated multicolor imaging experiments in living cells, such as single-molecule tracking and direct stochastical optical reconstruction microscopy (dSTORM) . The azetidine substitution in this compound is generalizable and has been applied to additional dye families to yield bright fluorophores with absorption maxima ranging from ultraviolet to infrared . These improved Janelia Fluor dyes should be of general utility for fluorescent labeling, imaging, and detection .
生化学分析
Biochemical Properties
Janelia Fluor 585, SE plays a significant role in biochemical reactions. It is used in confocal microscopy, two-photon excitation fluorescence microscopy, and super-resolution microscopy (SRM) techniques including dSTORM . The NHS ester of this compound can be converted to relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is cell permeable, making it suitable for live cell imaging . It exhibits low non-specific background staining, which is beneficial for clear and precise imaging .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with primary amines . The NHS ester reactive group of this compound can bind to primary amines, enabling the labeling of these groups .
特性
IUPAC Name |
2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-10,10-dimethylanthracen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27F4N3O6/c1-32(2)25-12-19(39-14-33(35,36)15-39)4-7-22(25)29(23-8-5-20(13-26(23)32)40-16-34(37,38)17-40)24-11-18(3-6-21(24)30(44)45)31(46)47-41-27(42)9-10-28(41)43/h3-8,11-13H,9-10,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNMIANIZWSVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=[N+]3CC(C3)(F)F)C=CC2=C(C4=C1C=C(C=C4)N5CC(C5)(F)F)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27F4N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901099029 | |
| Record name | Azetidinium, 1-[10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoro-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901099029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1811539-88-4 | |
| Record name | Azetidinium, 1-[10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoro-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1811539-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azetidinium, 1-[10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoro-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901099029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


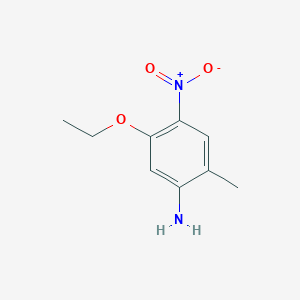

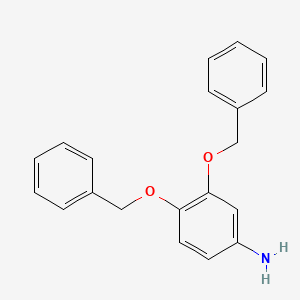
![4'-(5-Methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048695.png)
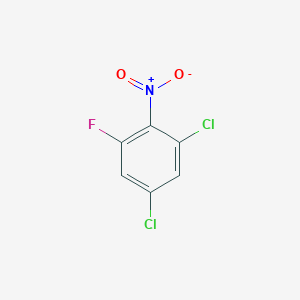
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B3048698.png)
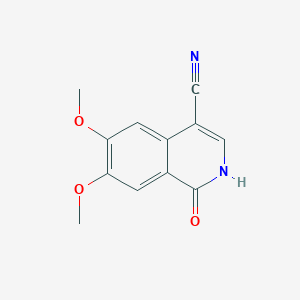
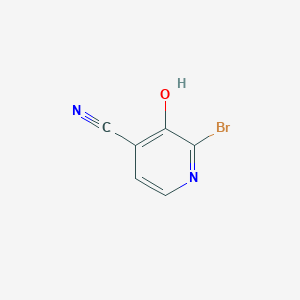
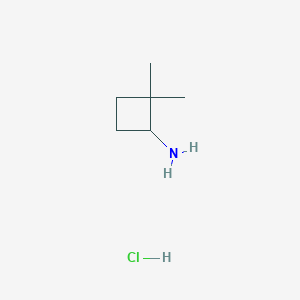
![1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B3048706.png)
![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride](/img/structure/B3048707.png)

![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)

